molecular formula C20H24N4 B4242842 1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole CAS No. 7192-01-0

1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole

Cat. No.: B4242842
CAS No.: 7192-01-0
M. Wt: 320.4 g/mol
InChI Key: AHPRKCJKKAFTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzimidazole core and a piperazine moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole derivatives with piperazine compoundsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods often focus on minimizing reaction times and maximizing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .

Scientific Research Applications

1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, its interaction with neurotransmitter receptors can result in its potential use as a central nervous system stimulant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and a piperazine moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-22-11-13-23(14-12-22)16-20-21-18-9-5-6-10-19(18)24(20)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPRKCJKKAFTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159662
Record name 2-[(4-Methyl-1-piperazinyl)methyl]-1-(phenylmethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7192-01-0
Record name 2-[(4-Methyl-1-piperazinyl)methyl]-1-(phenylmethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7192-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methyl-1-piperazinyl)methyl]-1-(phenylmethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-benzyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.